6-Cyano-2-naphthyl trifluoromethanesulfonate
Overview
Description
Scientific Research Applications
6-Cyano-2-naphthyl trifluoromethanesulfonate has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements associated with it are H302-H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P310-P330-P501, which provide instructions for handling, storage, and disposal .
Preparation Methods
The synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 6-cyano-2-naphthol with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
6-Cyano-2-naphthyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles like alkoxides, amines, and thiols.
Major Products: The major products formed depend on the nature of the nucleophile used in the substitution reactions.
Mechanism of Action
The mechanism by which 6-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
6-Cyano-2-naphthyl trifluoromethanesulfonate can be compared with other similar compounds such as:
6-Cyano-2-naphthol: The precursor in its synthesis, which lacks the trifluoromethanesulfonate group.
2-Naphthyl trifluoromethanesulfonate: A similar compound without the cyano group, which may exhibit different reactivity and applications.
Trifluoromethanesulfonic anhydride: Used in the synthesis of this compound, it is a highly reactive reagent used in various organic transformations.
The uniqueness of this compound lies in its combination of the cyano and trifluoromethanesulfonate groups, which confer specific reactivity and properties that are valuable in synthetic chemistry .
Properties
IUPAC Name |
(6-cyanonaphthalen-2-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCJAFWOBCSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573889 | |
Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-29-5 | |
Record name | 6-Cyano-2-naphthyl trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145369-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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